molecular formula C13H11F3N2O4 B2869803 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 2034338-95-7

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2869803
CAS No.: 2034338-95-7
M. Wt: 316.236
InChI Key: JHHLBXIITXZQQP-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethyl group and an oxazolidinone moiety, which contributes to its unique chemical properties and reactivity.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Attachment of the Ethyl Linker: The oxazolidinone intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base to introduce the ethyl linker.

    Formation of the Benzamide Core: The final step involves the coupling of the ethylated oxazolidinone with 3-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The oxazolidinone moiety can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(trifluoromethyl)benzamide: Similar structure but with a different position of the trifluoromethyl group.

    N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the oxazolidinone ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the oxazolidinone ring provides specific binding interactions with biological targets.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4/c14-13(15,16)9-3-1-2-8(6-9)11(20)17-4-5-18-10(19)7-22-12(18)21/h1-3,6H,4-5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHLBXIITXZQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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